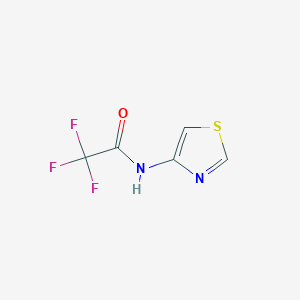

2,2,2-トリフルオロ-N-(チアゾール-4-イル)アセトアミド

概要

説明

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide, also known as TFTA, is an organic compound belonging to the class of thiazoles. It is a colorless solid that is soluble in polar organic solvents such as ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). TFTA has been used for a variety of scientific research applications, including its role as a reagent in organic synthesis, a catalyst in biocatalysis, and an inhibitor in biochemical and physiological studies. In

科学的研究の応用

薬理学: 抗菌剤および抗癌剤

2,2,2-トリフルオロ-N-(チアゾール-4-イル)アセトアミド: は、抗菌剤としての可能性について研究されています。 細菌や真菌種に対するインビトロ活性を評価した結果、微生物感染症に対抗する新しい分子として有望であることが示されています . さらに、その誘導体はヒト乳がん腺癌細胞株に対する抗癌活性について試験されており、癌治療における可能性を示唆しています .

農業: 殺菌剤および殺虫剤の開発

農業分野では、2,2,2-トリフルオロ-N-(チアゾール-4-イル)アセトアミドを含むチアゾール誘導体が、殺菌剤や殺虫剤として使用される可能性が検討されています。 これらの物質は、微生物の増殖を阻害する能力を利用して、さまざまな病気や害虫から作物を保護することができます .

材料科学: 化学合成および改変

この化合物は、材料の合成や改変に使用される材料科学においても関連しています。 その化学構造により、他の化合物にフッ素原子を導入することが可能になり、その物理的および化学的特性を大幅に変えることができます .

生化学: 酵素阻害およびタンパク質相互作用

生化学において、2,2,2-トリフルオロ-N-(チアゾール-4-イル)アセトアミドは、酵素阻害およびタンパク質相互作用の研究に使用できます。 チアゾール環は、多くの生物学的に活性な分子における重要な構造要素であり、その修飾は、酵素メカニズムと薬物設計に関する新しい知見につながる可能性があります .

工業用途: 触媒および中間体

工業的には、この化合物はさまざまな化学反応における触媒および中間体として役立ちます。 そのトリフルオロアセトアミド基は、第一アミンのガブリエル合成に使用でき、より複雑な有機化合物を合成するための経路を提供します .

環境用途: 生分解および汚染制御

最後に、2,2,2-トリフルオロ-N-(チアゾール-4-イル)アセトアミドの環境用途には、生分解プロセスや汚染制御における役割が含まれます。 チアゾール誘導体は、環境汚染の軽減に役立つ殺生物剤やその他の剤の配合に含まれる場合があります .

作用機序

Target of Action

Thiazole derivatives have been studied for their pharmacological activities against various targets . For instance, some thiazole compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Some thiazole compounds have shown promising antimicrobial and anticancer activities .

Action Environment

The compound’s storage conditions suggest that it should be kept at 2-8°c, away from moisture .

実験室実験の利点と制限

One of the main advantages of using 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide in laboratory experiments is its low toxicity. It is also relatively inexpensive and can be synthesized easily using common organic synthesis methods. Additionally, it is soluble in polar organic solvents, which makes it easy to use in a variety of laboratory applications. However, 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide is not very stable in the presence of light and heat, so it must be stored in a cool, dark place. Additionally, it has a limited solubility in water, so it is not suitable for use in aqueous solutions.

将来の方向性

There are a variety of possible future directions for 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide research. One potential direction is to further explore its role as an inhibitor of enzymes. In particular, further research could be done to determine the optimal concentration of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide to use in order to inhibit the activity of a particular enzyme. Additionally, further research could be done to explore the potential applications of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide in drug development. For example, 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide could be used to develop drugs that target specific enzymes, or to develop drugs with anti-inflammatory or anti-oxidant properties. Finally, further research could be done to explore the potential use of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide as a catalyst in biocatalysis. In particular, research could be done to determine the optimal conditions for using 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide as a catalyst, as well as to explore the possible applications of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide as a catalyst in the synthesis of various compounds.

Safety and Hazards

特性

IUPAC Name |

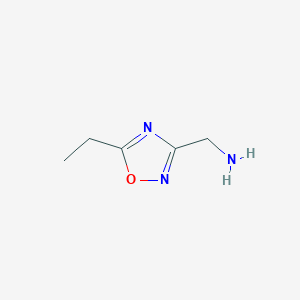

2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614069 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-92-8 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

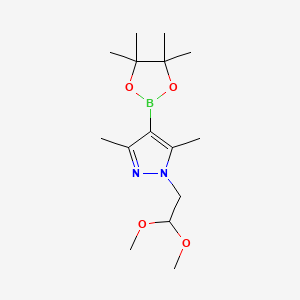

![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)

![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)